2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide

Description

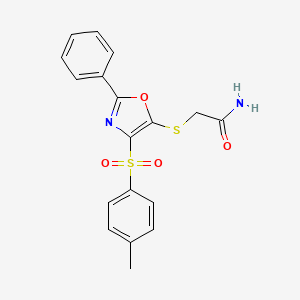

2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide is a heterocyclic compound featuring an oxazole core substituted at positions 2 and 4 with a phenyl group and a tosyl (p-toluenesulfonyl) group, respectively.

Properties

IUPAC Name |

2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-12-7-9-14(10-8-12)26(22,23)17-18(25-11-15(19)21)24-16(20-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVFXJGQKPLVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide is a thioacetamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between a tosylated oxazole derivative and an appropriate thioacetamide precursor. The resulting compound features a thioether linkage which is crucial for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Many thioacetamide derivatives have shown promise as anticancer agents. For instance, compounds containing the thioacetamide moiety have been evaluated for their cytotoxic effects on human cancer cell lines.

- Inhibition of Protein Kinases : Thioacetamides are known to inhibit specific protein kinases involved in cancer progression, thereby inducing apoptosis in malignant cells.

Anticancer Efficacy

A study evaluated the cytotoxicity of similar thioacetamide derivatives on several human cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated significant cytotoxic effects, with some compounds inducing apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key signaling pathways. For example:

- EGFR Inhibition : Certain derivatives demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), with IC50 values comparable to established drugs like erlotinib .

- VEGF Pathway Modulation : Compounds were shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis .

Comparative Biological Activity Table

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 | TBD | EGFR Inhibition |

| Compound 9e | A431 | 0.07 | Apoptosis Induction |

| Compound 8b | HCT-116 | 0.045 | EGFR Inhibition |

| Compound 9a | RPMI-8226 | TBD | Apoptosis Induction |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare the target compound with structurally analogous thioacetamide derivatives, focusing on structural motifs, synthetic routes, and biological activities.

Structural and Functional Group Comparisons

Table 1: Structural and Physicochemical Properties

Key Observations :

- Tosyl and phenyl groups in the target compound introduce steric hindrance and electron-withdrawing effects, contrasting with electron-donating groups (e.g., methyl in Compound 23).

- Indole derivatives () prioritize H-bonding and halogen interactions for antiviral activity, while the target compound’s tosyl group may favor sulfonamide-mediated protein binding.

Key Observations :

- Sodium acetate in ethanol (Compound 2, ) and EDC/HOBT-mediated coupling (Compound 23, ) are common for thioether and amide bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.